1-(2-((3-(3,4-dimethoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl)oxy)ethyl)piperidine-4-carboxamide
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Overview
Description
This compound is a piperidine derivative . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Synthesis Analysis
The synthesis of piperidine derivatives has been a topic of interest in recent scientific literature . Various intra- and intermolecular reactions lead to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis
The molecular formula of this compound is C25H28N2O6. It’s a complex structure that includes a piperidine ring, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .Chemical Reactions Analysis
The chemical reactions involving piperidine derivatives are diverse and can involve hydrogenation, cyclization, cycloaddition, annulation, amination, and multicomponent reactions .Physical And Chemical Properties Analysis
The compound is a pearl white powder . It has a molecular weight of 452.507. More specific physical and chemical properties such as solubility, boiling point, and specific gravity are not available in the retrieved resources.Scientific Research Applications
Synthesis and Biological Evaluation
- A study focused on the synthesis of innovative coumarin derivatives containing the thiazolidin-4-one ring, exploring their potential biological properties. The research involved creating compounds through a series of reactions, including hydrazinolysis and condensation, to produce Schiff's bases and subsequently, compounds with potential antibacterial activity against common bacterial strains (Ramaganesh et al., 2010).
Antitumor and Antioxidant Activities
- Research on the synthesis of benzothiophenes through cyanoacylation and their evaluation for antitumor and antioxidant activities. This study demonstrates the importance of functional groups and their arrangement in creating compounds with significant biological effects (Bialy & Gouda, 2011).
Antibacterial Evaluation
- Another research effort synthesized novel 3-amino-N-benzyl-1-aryl-1H-benzo[f]chromene-2-carboxamide derivatives. These compounds were evaluated for their antibacterial activities, highlighting the methodological advancements in synthesizing compounds with potential therapeutic uses (Pouramiri et al., 2017).
Anti-Inflammatory and Analgesic Agents
- A study synthesized novel compounds derived from visnaginone and khellinone, evaluating them as anti-inflammatory and analgesic agents. This research indicates the potential for developing new drugs based on the modification of natural compounds (Abu‐Hashem et al., 2020).
Molecular Interaction Studies
- Investigation into the molecular interaction of a specific antagonist with the CB1 cannabinoid receptor, utilizing computational methods to understand the binding and activity mechanisms at the molecular level (Shim et al., 2002).
TRPM8 Antagonists
- Development of N-aryl-3,4-dihydro-1'H-spiro[chromene-2,4'-piperidine]-1'-carboxamides as TRPM8 channel blockers, offering insights into the design, synthesis, and screening process for creating potent and selective blockers with potential therapeutic applications (Chaudhari et al., 2013).
Future Directions
Piperidine derivatives continue to be a significant area of research in the pharmaceutical industry . Future directions could include the development of more efficient synthesis methods, exploration of new pharmacological applications, and further investigation into the properties of specific compounds like the one .
properties
IUPAC Name |
1-[2-[3-(3,4-dimethoxyphenyl)-2-methyl-4-oxochromen-7-yl]oxyethyl]piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30N2O6/c1-16-24(18-4-7-21(31-2)23(14-18)32-3)25(29)20-6-5-19(15-22(20)34-16)33-13-12-28-10-8-17(9-11-28)26(27)30/h4-7,14-15,17H,8-13H2,1-3H3,(H2,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHSMCXYRZBCOCE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(O1)C=C(C=C2)OCCN3CCC(CC3)C(=O)N)C4=CC(=C(C=C4)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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